N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-10-17(26-22-13)19(24)23(12-14-6-4-3-5-7-14)20-21-16-9-8-15(25-2)11-18(16)27-20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPCXJRUVYLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate α-hydroxy ketone with an amide.
Coupling Reactions: The benzothiazole and oxazole intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide as an anticancer agent. The compound has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via mitochondrial pathways |
| U-937 (Monocytic Leukemia) | 2.41 | Inhibition of cell proliferation |
| PANC-1 (Pancreatic Cancer) | 0.75 | Selective apoptosis induction |
These findings indicate that the compound may act as a potent inducer of apoptosis and may selectively target cancerous cells while sparing normal cells .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Xanthomonas oryzae | 47.6 mg/L | Upregulation of succinate dehydrogenase |
| Ralstonia solanacearum | 71.6 mg/L | Disruption of bacterial reproduction |
These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its biological activity. Modifications in the benzothiazole and oxazole moieties have been explored to optimize potency and selectivity.
Case Study: Derivative Synthesis
In a recent study, several derivatives of the compound were synthesized and evaluated for their biological activities:
| Derivative | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.45 | Anticancer |
| Compound B | 0.30 | Antimicrobial |
These derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications can significantly impact efficacy .
Future Directions in Research
The ongoing research on this compound suggests several promising avenues:
Combination Therapies
Investigating the compound's effectiveness in combination with existing chemotherapeutic agents could provide synergistic effects, potentially overcoming resistance mechanisms in cancer therapy.
Targeted Drug Delivery Systems
Developing targeted delivery systems for this compound may enhance its therapeutic index by concentrating its effects on tumor sites while minimizing systemic toxicity.
Broader Biological Screening
Expanding the biological screening to include other disease models may reveal additional therapeutic applications beyond oncology and infectious diseases.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole and oxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
(a) Adamantane-Substituted Analog ()
- Structure : Replaces the benzyl and oxazole groups with an adamantyl-acetamide moiety.
- Properties :
- Applications : Adamantane derivatives are explored for antiviral and neuroprotective activities, though specific data for this compound are lacking .
(b) Pyrazole-Containing Analog ()
- Structure : Substitutes benzyl with a pyrazole ring.
- Properties :
(c) Urea Derivative ()
- Structure : Simplified carboxamide replaced by urea.
- Properties :
- Urea’s hydrogen-bonding capacity improves aqueous solubility.
- Reduced molecular weight (223.3 g/mol) may limit membrane permeability but enhance renal clearance .
Biological Activity
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of 6-Methoxybenzothiazole : The initial step involves the reaction of 2-amino-thiophenol with methoxybenzaldehyde to yield 6-methoxybenzothiazole.
- Benzylation : The resultant compound is then reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyl derivative.
- Oxazole Formation : Finally, the benzyl derivative undergoes cyclization with 3-methyl-1,2-oxazole-5-carboxylic acid chloride to produce the desired carboxamide.
This compound exhibits its biological activity primarily through the following mechanisms:
Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammatory responses.
Modulation of Signaling Pathways : It also affects various signal transduction pathways involved in cell proliferation and apoptosis. This modulation is significant for its potential anti-cancer properties.
Anticancer Properties
Studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutics:
| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.5 | Lower than doxorubicin (10 µM) |
| A549 (Lung Cancer) | 4.0 | Comparable to doxorubicin |
| U937 (Leukemia) | 2.8 | Significantly lower than doxorubicin |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies indicate that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
- Apoptosis Induction : Research indicated that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and A549 through caspase activation pathways .
- Selectivity Against Cancer Cells : A study highlighted that specific modifications on the benzothiazole ring enhanced selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, and how can purity be ensured?
The synthesis typically involves three key steps:
Intermediate formation : Synthesize 2-amino-6-methoxybenzothiazole by reacting 2-aminothiophenol with methoxybenzaldehyde under oxidative conditions (e.g., iodine or H₂O₂) .
Coupling reaction : Introduce the benzyl group via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃ in DMF) .
Carboxamide formation : React the intermediate with 3-methyl-1,2-oxazole-5-carbonyl chloride in the presence of triethylamine .
Purity control : Use thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification. Validate purity via elemental analysis (C, H, N ±0.4%) and NMR (e.g., absence of residual solvent peaks) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns. For example, methoxy groups typically show singlets at δ ~3.8 ppm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. In related benzothiazoles, intermolecular N–H···N bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize the lattice .
- IR spectroscopy : Confirm carboxamide C=O stretches at ~1660–1680 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Modify the benzyl (e.g., electron-withdrawing groups) or methoxy group (e.g., replace with hydroxy via oxidation) to assess effects on target binding .
- Bioactivity assays : Test derivatives against bacterial models (e.g., Staphylococcus aureus) using MIC assays (concentrations: 1–100 µg/mL) and compare with parent compound .
- Computational docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., bacterial dihydrofolate reductase) based on analogs’ crystal structures .
Q. What contradictions exist in crystallographic vs. solution-phase structural data, and how can they be resolved?
- Crystal vs. solution conformation : X-ray data for analogs show planar carboxamide moieties with gauche-oriented substituents, while NMR may suggest rotational flexibility in solution .
- Resolution strategy : Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence of NH signals) and compare with DFT-optimized geometries .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Test degradation in buffers (pH 2–12) via HPLC over 24–72 hours. Related sulfonamides degrade rapidly under acidic conditions (t₁/₂ < 6 hours at pH 2) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition points (>200°C for benzothiazoles) and optimize storage at 4°C under inert gas .
Q. What computational methods are suitable for predicting reactivity and electronic properties?
- DFT calculations : Calculate HOMO/LUMO energies (e.g., Gaussian 09 at B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites. For example, the oxazole ring often acts as an electron acceptor .
- Molecular dynamics : Simulate solvation effects in water/DMSO to guide solvent selection for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
